![molecular formula C14H23N5O2 B2889456 7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923113-80-8](/img/structure/B2889456.png)
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound commonly known as EIPD. It is a purine derivative and has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving similar purine structures, exhibit potent cytotoxic properties against cancer cell lines. These compounds have been evaluated for their growth inhibitory properties in models like murine P388 leukemia and Lewis lung carcinoma, showing some IC(50) values less than 10 nM, highlighting their potential as therapeutic agents in oncology research (Deady et al., 2003).
Sensor Ability and Spectral Characteristics
Novel 1,8-naphthalimide derivatives, structurally analogous to the compound , have been synthesized and characterized for their photophysical properties. These compounds, including their copolymers with styrene, demonstrate significant sensor abilities towards metal ions, highlighting their potential applications in the development of new fluorescent probes for chemical and biological sensing (Staneva et al., 2020).
Purine Alkaloids with Biological Activity
Purine alkaloids isolated from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, exhibit weak cytotoxicity towards human cancer cell lines. The discovery of these new purine alkaloids expands the chemical diversity of natural products and provides a foundation for the development of novel drugs with anticancer properties (Qi et al., 2008).
Antitumor Activity and Vascular Relaxing Effects
Purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, synthesized from purine precursors, show notable antitumor activity. The synthesis and biological evaluation of these novel heterocycles indicate their potential as therapeutic agents, offering a pathway to explore for the compound , especially in terms of its antitumor and vascular relaxing properties (Ueda et al., 1987).
properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUMCCRCWJWIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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